2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1255784-01-0
Cat. No.: VC7295197
Molecular Formula: C13H11N3O2
Molecular Weight: 241.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255784-01-0 |
|---|---|
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | 241.25 |
| IUPAC Name | 2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17) |
| Standard InChI Key | COZDHYQLQJCNFU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of 241.25 g/mol. Its IUPAC name, 2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one, reflects a pyrazolo[1,5-a]pyrazine backbone fused with a 2-methoxyphenyl group at position 2 (Figure 1). Key features include:
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A pyrazine ring (six-membered aromatic ring with two nitrogen atoms).
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A pyrazole ring (five-membered ring with two adjacent nitrogen atoms).
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A methoxy group (-OCH₃) at the ortho position of the phenyl ring.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| SMILES | COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 58.7 Ų |
The methoxy group enhances solubility and electronic effects, potentially improving interactions with biological targets .
Synthesis and Structural Modifications
Synthetic Pathways
Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via multi-step protocols involving:
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Cyclocondensation Reactions: Formation of the pyrazine ring using α-ketoesters or aldehydes.
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Nucleophilic Substitution: Introduction of aryl groups at specific positions.
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Oxidation/Reduction Steps: To stabilize the final structure .
For 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, key steps likely include:
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Step 1: Condensation of 2-methoxyphenylhydrazine with a diketone precursor.
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Step 2: Cyclization under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core.
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Step 3: Oxidation to introduce the ketone group at position 4.
Table 2: Optimization Parameters for Synthesis
Biological Activities and Mechanisms
Anticancer Activity
Related pyrazolo[1,5-a]pyrazines exhibit proliferation inhibition in cancer cell lines:
Table 3: Antiproliferative Activity of Analogs
| Compound | Cell Line (IC₅₀) | Mechanism |
|---|---|---|
| 5-Methyl-pyrazolo[1,5-a]pyrazine | HCT-116 (6.2 µM) | Caspase-3 activation |
| 2-Phenyl derivative | MCF-7 (8.5 µM) | ROS generation |
The methoxyphenyl group may enhance DNA intercalation or kinase inhibition, though further validation is required.
Neuropharmacological Applications
Pyrazolo[1,5-a]triazine derivatives act as CRF₁ receptor antagonists (e.g., DMP696, Kᵢ = 1.7 nM) . While 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lacks direct evidence, its structural features align with neuroactive scaffolds targeting:
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifications at positions 2 and 5 significantly alter pharmacological profiles:
Table 4: Impact of Substituents on Activity
The ortho-methoxy group may sterically hinder target binding compared to para-substituted analogs .
Future Directions and Challenges
Research Gaps
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Target identification: Elucidate molecular targets via proteomic or CRISPR screening.
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ADMET profiling: Assess solubility, metabolic stability, and toxicity.
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In vivo efficacy: Evaluate pharmacokinetics in rodent models.
Synthetic Chemistry Priorities
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Regioselective functionalization: Introduce halogen or amine groups at position 5.
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Stereochemical control: Develop asymmetric synthesis routes for chiral derivatives.
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